4-Hydroxyretinoic Acid-d3
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Overview
Description
4-Hydroxyretinoic Acid-d3 is a naturally occurring retinoid derivative with diverse biological effects. It is formed from retinol catalyzed by cytochrome P-450 isozyme(s) and is mainly metabolized by the liver in the body . This compound is known for its role in regulating gene expression and cell differentiation via binding to nuclear receptors .
Preparation Methods
4-Hydroxyretinoic Acid-d3 is synthesized from retinol through a series of reactions catalyzed by cytochrome P-450 isozyme(s) . The synthetic route involves the oxidation of retinol to retinal, followed by further oxidation to retinoic acid, and finally hydroxylation to form this compound . Industrial production methods typically involve the use of liver microsomes or recombinant enzymes to catalyze these reactions .
Chemical Reactions Analysis
4-Hydroxyretinoic Acid-d3 undergoes various types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P-450 isozyme(s), leading to the formation of 4-oxo-retinoic acid.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include cytochrome P-450 isozyme(s) and UDP-glucuronosyltransferase . Major products formed from these reactions include 4-oxo-retinoic acid and glucuronides .
Scientific Research Applications
4-Hydroxyretinoic Acid-d3 has a wide range of scientific research applications:
Mechanism of Action
4-Hydroxyretinoic Acid-d3 exerts its effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . This binding regulates gene expression and cell differentiation, leading to various physiological effects such as immune regulation, neuroprotection, and anti-oxidation . The molecular targets involved include UDP-glucuronosyltransferase and cytochrome P-450 isozyme(s) .
Comparison with Similar Compounds
4-Hydroxyretinoic Acid-d3 is unique compared to other retinoid derivatives due to its specific hydroxylation at the 4-position. Similar compounds include:
All-trans-retinoic acid (ATRA): Known for its role in differentiation therapy of acute promyelocytic leukemia.
13-cis-retinoic acid: Used in the treatment of severe acne.
4-oxo-retinoic acid: Another metabolite of retinoic acid with distinct biological activities.
These compounds share similar structural features but differ in their specific biological effects and applications.
Properties
Molecular Formula |
C20H28O3 |
---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-7-methyl-3-(trideuteriomethyl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+/i2D3 |
InChI Key |
KGUMXGDKXYTTEY-QFEOTLJQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\C(=O)O)/C=C/C=C(\C)/C=C/C1=C(C(CCC1(C)C)O)C |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
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